Metoprolol fumarate
Overview
Description
Metoprolol fumarate is a beta-blocker used primarily to treat cardiovascular conditions such as hypertension, angina, and heart failure. It is a selective beta-1 adrenergic receptor antagonist, which means it specifically targets the beta-1 receptors in the heart, reducing heart rate and cardiac output. This compound is commonly prescribed to manage high blood pressure, prevent heart attacks, and alleviate symptoms of angina .
Mechanism of Action
Target of Action
Metoprolol fumarate primarily targets the beta-1-adrenergic receptors located in the heart . These receptors play a crucial role in regulating the heart’s function, including heart rate and contractility.
Mode of Action
Metoprolol is a beta-1-selective (cardioselective) adrenergic receptor blocking agent . It works by inhibiting the action of certain neurotransmitters, specifically adrenaline and noradrenaline, on these receptors . This inhibition decreases cardiac output by producing negative chronotropic (slowing heart rate) and inotropic (reducing contractility) effects .
Biochemical Pathways
The primary biochemical pathway affected by metoprolol is the adrenergic signaling pathway . By blocking beta-1-adrenergic receptors, metoprolol inhibits the effects of catecholamines (adrenaline and noradrenaline). This leads to a decrease in heart rate, myocardial contractility, and myocardial oxygen demand .
Pharmacokinetics
Metoprolol undergoes significant first-pass hepatic metabolism, which covers around 50% of the administered dose . The metabolism of metoprolol is mainly driven by the activity of CYP2D6 and to a lesser extent due to the activity of CYP3A4 . The oral studies depict a dose-dependent increase in maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the concentration–time curve (AUC) .
Result of Action
The molecular and cellular effects of metoprolol’s action result in a reduction of heart rate and contractility, leading to decreased blood pressure and reduced strain on the heart . This makes metoprolol effective in the treatment of conditions such as hypertension, angina, myocardial infarction, and other cardiovascular diseases .
Action Environment
The action of metoprolol can be influenced by various environmental factors. For instance, the metabolism of metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism . Additionally, one study has reported a drug–food interaction for metoprolol but no significant changes were seen in the Cmax and AUC . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.34, which means use of metoprolol is predicted to present a low risk to the environment .
Biochemical Analysis
Biochemical Properties
Metoprolol Fumarate interacts with various enzymes and proteins in the body. It is metabolized primarily by the enzyme CYP2D6 . The interactions of this compound with these biomolecules are crucial for its therapeutic effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interaction with the CYP2D6 enzyme .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that it has a dose-dependent increase in maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the concentration–time curve (AUC) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with the CYP2D6 enzyme, which plays a crucial role in its metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its transport and distribution are influenced by various factors, including its interaction with transporters and binding proteins .
Subcellular Localization
Current studies are investigating potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metoprolol fumarate is synthesized through a multi-step process. The synthesis begins with the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield 1-(4-(2-methoxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol. Finally, this compound is combined with fumaric acid to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using the same chemical reactions but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. Techniques such as crystallization, filtration, and drying are employed to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Metoprolol fumarate undergoes several types of chemical reactions, including:
Oxidation: Metoprolol can be oxidized to form various metabolites, including α-hydroxymetoprolol.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Metoprolol can undergo nucleophilic substitution reactions, particularly at the secondary amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or alkyl halides are often employed.
Major Products Formed:
Oxidation: α-Hydroxymetoprolol and other minor metabolites.
Reduction: Reduced forms of metoprolol, though these are less common.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Metoprolol fumarate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-blocker interactions and pharmacokinetics.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Extensively studied for its therapeutic effects in treating cardiovascular diseases, arrhythmias, and migraines.
Industry: Utilized in the development of sustained-release formulations and transdermal delivery systems.
Comparison with Similar Compounds
Atenolol: Another selective beta-1 blocker used for similar indications.
Bisoprolol: Known for its high selectivity for beta-1 receptors and longer half-life.
Propranolol: A non-selective beta-blocker affecting both beta-1 and beta-2 receptors
Comparison:
Selectivity: Metoprolol fumarate is highly selective for beta-1 receptors, similar to atenolol and bisoprolol, but unlike propranolol, which is non-selective.
Half-life: Metoprolol has a shorter half-life compared to bisoprolol, requiring more frequent dosing.
Side Effects: Metoprolol is generally well-tolerated, but its side effect profile may differ slightly from other beta-blockers due to its selectivity and pharmacokinetics
This compound stands out due to its balance of efficacy, selectivity, and safety, making it a widely used medication in the management of cardiovascular conditions.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIPGNJWPCKDQZ-WXXKFALUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027711 | |
Record name | Metoprolol fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80274-67-5 | |
Record name | Metoprolol fumarate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080274675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metoprolol fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METOPROLOL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO1C09Z674 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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